4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol
Description
4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with an ethyl group, an indole moiety, and a thiol functional group. The indole ring (a bicyclic aromatic system) contributes to its electron-rich nature, while the triazole-thiol scaffold offers versatility in chemical reactivity and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active triazole derivatives, particularly in antiviral and anticancer research .
Properties
IUPAC Name |
4-ethyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-16-11(14-15-12(16)17)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXKXVACIHNWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The cyclocondensation of thiosemicarbazides with α-keto esters or acids represents a foundational approach for constructing the 1,2,4-triazole core. For 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, this method involves:
Synthesis of Ethyl 2-((4-Ethyl-5-Substituted-4H-1,2,4-Triazol-3-yl)thio)acetate :
- Reaction of 4-ethyl-1,2,4-triazole-3-thiol with ethyl chloroacetate in dimethylformamide (DMF) and triethylamine yields the intermediate ester.
- Conditions : Room temperature, 12–24 hours, 80–85% yield.
- Key Characterization : $$^{1}\text{H}$$ NMR signals at δ 1.19 ppm (methyl group) and δ 4.11 ppm (methylene group).
Hydrazide Formation :
Indole Moiety Introduction :
Hydrazine-Hydrate-Mediated Cyclization
This method prioritizes the direct assembly of the triazole ring using hydrazine hydrate as both a cyclizing agent and nitrogen source:
Precursor Preparation :
- Ethyl 2-(2-(ethylamino)ethyl)-1,2,4-triazole-3-thiol is treated with phenyl isothiocyanate to form a thiourea derivative.
Cyclization :
- Heating the thiourea intermediate with hydrazine hydrate in ethanol at 80°C induces cyclization, yielding the triazole-thiol scaffold.
- Yield : 65–75%.
Functionalization with Indole :
- Electrophilic substitution at the triazole’s 5-position using 1H-indole-3-boronic acid under Suzuki–Miyaura coupling conditions installs the indole moiety.
- Catalyst : Pd(PPh$$3$$)$$4$$, K$$2$$CO$$3$$, DMF/H$$_2$$O (3:1), 100°C.
Fischer Indole Synthesis Approach
The Fischer indole synthesis enables simultaneous construction of the indole and triazole rings:
Formation of Phenylhydrazine Derivative :
Cyclization with Ketones :
Thiolation :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields for time-sensitive steps:
One-Pot Assembly :
Advantages :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity Issues :
Indole Stability :
Purification Difficulties :
- Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the indole or triazole rings .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have demonstrated that derivatives of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial activity against various bacterial strains and fungi. For instance, research conducted by Sivakumar et al. showed that synthesized triazole derivatives displayed good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and fungi including Candida albicans and Aspergillus niger through disc diffusion methods .
-
Anticancer Properties
- The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This property is attributed to the ability of the triazole ring to chelate metal ions, which is crucial for many biological processes.
-
Neuroprotective Effects
- Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The indole structure is known for its role in modulating neurotransmitter systems, which may contribute to these protective effects.
Agricultural Applications
-
Fungicides
- Due to their antifungal properties, triazole compounds are being explored as potential agricultural fungicides. The ability to inhibit fungal growth can be beneficial in protecting crops from diseases caused by pathogenic fungi.
-
Plant Growth Regulators
- Research has indicated that certain triazoles can act as plant growth regulators, influencing plant development and yield. This application is particularly relevant in enhancing crop resilience against environmental stresses.
Material Science Applications
-
Dyes and Pigments
- The vibrant color properties of indole derivatives make them suitable candidates for use in dyes and pigments. Their stability and resistance to fading under UV light are advantageous for various industrial applications.
-
Sensors
- The electronic properties of triazoles allow them to be utilized in sensor technology for detecting environmental pollutants or biological markers. Their ability to undergo redox reactions can be harnessed in the development of electrochemical sensors.
Case Studies
Mechanism of Action
The mechanism of action of 4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the triazole ring can inhibit specific enzymes. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Features an amino (-NH2) group instead of ethyl and indole substituents. Exhibits enhanced antioxidant activity (DPPH• scavenging activity: IC50 = 18.7 µM) due to electron-donating -NH2 and -SH groups .
4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Aromatic vs. Aliphatic Substituents
- 5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol Contains a propyl chain linking indole to the triazole core. Synthesized via alkylation and heterocyclization, with applications in kinase inhibition (e.g., anaplastic lymphoma kinase) .
Antioxidant Activity
Antiviral and Anticancer Potential
Coumarin-Triazole Hybrids (e.g., 4-(((4-ethyl-5-(thiophen-2-yl)-4H-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one):
Indole-Triazole S-Alkylated Derivatives :
Physicochemical and ADMET Properties
- 4-Ethyl-5-(thiophen-2-yl)-4H-triazole-3-thiol Coumarin Hybrid :
- Indole-Triazole Derivatives :
Biological Activity
4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS: 831231-33-5) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).
The molecular formula of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is C12H12N4S, with a molar mass of 244.32 g/mol. The structural features include a triazole ring and an indole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties. In a study evaluating various S-substituted derivatives of triazole-3-thiols, it was found that compounds similar to 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol showed activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 125 | Escherichia coli |
| 4-Ethyl... | 31.25 | Candida albicans |
Anticancer Potential
The anticancer activity of triazole derivatives has also been explored extensively. In a study assessing the cytotoxic effects of various triazole compounds on human cancer cell lines, compounds similar to 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol demonstrated significant inhibitory effects against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 10 | IGR39 |
| Compound E | 20 | MDA-MB-231 |
| 4-Ethyl... | 15 | Panc-1 |
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural components. The presence of the indole group in the structure of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol enhances its interaction with biological targets. Studies have shown that modifications to the sulfur atom and the ethyl group can significantly alter the compound's efficacy against microbial and cancer cells .
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives for their biological properties:
- Synthesis of New Derivatives : A study synthesized various S-substituted derivatives and evaluated their antimicrobial activities. The most promising compounds exhibited MIC values comparable to established antibiotics .
- Cytotoxicity Evaluation : Another research effort highlighted the cytotoxic effects of triazoles on cancer cell lines, emphasizing the potential for developing new anticancer agents based on this scaffold .
Q & A
Q. Example Docking Scores :
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Anaplastic lymphoma kinase | -9.2 | |
| Cyclooxygenase-2 | -8.7 |
Advanced: How is bioactivity evaluated against enzymatic targets?
Methodological Answer:
- In Silico Screening : Molecular docking (as above) and ADME prediction (SwissADME) for drug-likeness .
- In Vitro Assays :
- Data Interpretation : IC50 values calculated using nonlinear regression (GraphPad Prism) .
Advanced: How to resolve contradictions in synthetic yield optimization?
Methodological Answer:
Contradictions in yields (e.g., 72% vs. 58% for similar derivatives) arise from:
Q. Case Study :
| Study | NaOH Concentration | Temperature (°C) | Yield (%) |
|---|---|---|---|
| A | 7% | 80 | 85 |
| B | 5% | 70 | 58 |
Advanced: What methodologies assess ADME properties for drug development?
Methodological Answer:
- Absorption : Caco-2 cell permeability assays .
- Metabolism : Cytochrome P450 inhibition screening (e.g., CYP3A4) via fluorometric kits.
- Excretion : Renal clearance predicted using QikProp (logP <3.0 preferred) .
- Toxicity : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .
Advanced: How is regioselectivity addressed during alkylation?
Methodological Answer:
Regioselective S-alkylation is critical to avoid N-alkylation byproducts:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor sulfur nucleophilicity .
- Spectroscopic Monitoring : 1H NMR tracks thiol proton disappearance (δ 3.8–4.2 ppm for S-CH2) .
- Chromatography : Flash column chromatography (silica gel, hexane:EtOAc 3:1) isolates pure S-alkyl derivatives .
Advanced: How to evaluate compound stability under experimental conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
